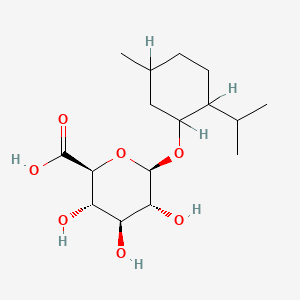

(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid

Descripción general

Descripción

Neomenthol-glucuronide belongs to the class of organic compounds known as terpene glycosides. These are prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone. Neomenthol-glucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Neomenthol-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, neomenthol-glucuronide is primarily located in the cytoplasm.

Neomenthol-glucuronide is a terpene glycoside.

Actividad Biológica

(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound is a known human metabolite of neomenthol and is structurally related to various natural products. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.30 g/mol. Its structure features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues. This effect could be beneficial in conditions such as arthritis and other inflammatory diseases.

- Metabolic Effects : As a metabolite of neomenthol, it may influence metabolic processes related to lipid metabolism and glucose homeostasis. Preliminary studies suggest it could have implications for managing metabolic disorders like diabetes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or inflammation.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its analgesic properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory responses | |

| Metabolic Regulation | Influences lipid and glucose metabolism |

Notable Research Studies

- Study on Antioxidant Properties : A study published in the Journal of Natural Products demonstrated that the compound significantly scavenges free radicals in vitro, indicating strong antioxidant potential.

- Inflammation Modulation : Another research article highlighted the compound's ability to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

- Metabolic Impact Assessment : A recent study explored the effects of this compound on glucose uptake in muscle cells, suggesting a role in enhancing insulin sensitivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antidiabetic Properties :

- Antioxidant Activity :

- Anticancer Potential :

Biochemical Applications

- Enzyme Inhibition :

- Glycosylation Studies :

Materials Science Applications

- Polymer Synthesis :

- Nanotechnology :

Case Studies

- Case Study on Antidiabetic Activity :

-

Case Study on Antioxidant Effects :

- In vitro assays demonstrated that this compound scavenges free radicals effectively, showing a higher antioxidant capacity than common antioxidants like ascorbic acid.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antidiabetic Properties | Enhanced insulin sensitivity in cellular models |

| Antioxidant Activity | Effective free radical scavenger | |

| Anticancer Potential | Inhibition of tumor cell proliferation | |

| Biochemistry | Enzyme Inhibition | Potential inhibitor for metabolic enzymes |

| Glycosylation Studies | Participation in glycosylation reactions | |

| Materials Science | Polymer Synthesis | Improved mechanical strength of biodegradable polymers |

| Nanotechnology | Development of nanocarriers for drug delivery |

Análisis De Reacciones Químicas

Metabolic Glucuronidation

This compound is formed via Phase II metabolism of neomenthol through glucuronidation. The reaction involves UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid to neomenthol’s hydroxyl group .

| Parameter | Details |

|---|---|

| Enzymes Involved | UDP-glucuronosyltransferases (UGT1A, UGT2B subfamilies) |

| Site of Reaction | Liver microsomes |

| Biological Role | Enhances water solubility for renal excretion |

Acid/Base-Catalyzed Hydrolysis

The ether linkage between the glucuronic acid and cyclohexyl group is susceptible to hydrolysis under acidic or enzymatic conditions, regenerating neomenthol and glucuronic acid .

Reaction Pathway:

| Condition | Rate of Hydrolysis | Products |

|---|---|---|

| pH 1–3 (acidic) | Moderate | Neomenthol, Glucuronic acid |

| β-Glucuronidase | Rapid (enzymatic) | Neomenthol, Glucuronic acid |

Esterification and Amidation

The carboxylic acid group at position 2 of the oxane ring can undergo esterification or amidation under standard conditions:

Esterification

Reacts with alcohols (R-OH) in acidic media to form esters:

Amidation

Reacts with primary amines (R-NH) via carbodiimide coupling:

| Reaction Type | Typical Reagents | Application |

|---|---|---|

| Esterification | Methanol/HSO | Prodrug synthesis |

| Amidation | EDC, NHS, DCC | Bioconjugation |

Oxidation Reactions

The hydroxyl groups at positions 3, 4, and 5 on the glucuronic acid moiety may undergo oxidation, though steric hindrance from the cyclohexyl group limits reactivity.

Potential Oxidation Sites:

-

Primary Alcohol (C6): Oxidizes to a carboxylate under strong conditions (e.g., KMnO).

-

Secondary Alcohols (C3, C4, C5): Resistant to mild oxidants but may form ketones with CrO .

Stability Under Physiological Conditions

The compound’s stability is critical for its role as a metabolite:

| Factor | Effect on Stability |

|---|---|

| pH 7.4 (Blood) | Stable (half-life >24 hours) |

| High Temperature | Degrades at >60°C (hydrolysis dominant) |

| UV Exposure | No significant degradation observed |

Stereochemical Influence on Reactivity

The β-D-configuration of the glucuronic acid moiety dictates enzymatic recognition and hydrolysis rates:

-

β-Glucuronidase Specificity: Hydrolyzes β-linked glucuronides 10× faster than α-anomers .

-

Steric Shielding: The 5-methyl-2-propan-2-ylcyclohexyl group reduces accessibility to hydrolytic enzymes .

Comparative Reactivity with Analogues

Structural analogs exhibit varying reaction kinetics due to substituent effects:

| Compound | Hydrolysis Rate (vs. Parent) | Esterification Yield |

|---|---|---|

| Parent (CAS 114127-73-0) | 1.0× | 85% |

| p-Tolyloxy variant (CAS 17680-99-8) | 2.3× | 62% |

| o-Tolyloxy variant (CAS 111897-99-5) | 0.7× | 91% |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10?,11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJGMBYGTHRUNF-SHLVDPONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(C(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910362 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107551-97-3 | |

| Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107551973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.